Monoisobutyl Phthalate-d4

Description

BenchChem offers high-quality Monoisobutyl Phthalate-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Monoisobutyl Phthalate-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

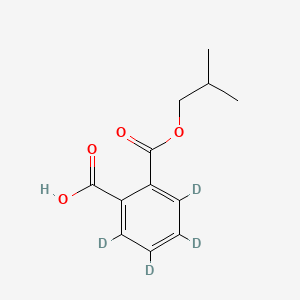

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetradeuterio-6-(2-methylpropoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJSUWQGFCHNFS-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858136 | |

| Record name | 2-[(2-Methylpropoxy)carbonyl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219802-26-2 | |

| Record name | 2-[(2-Methylpropoxy)carbonyl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Monoisobutyl Phthalate-d4: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and metabolic context of Monoisobutyl Phthalate-d4 (MiBP-d4). This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled standards in their studies.

Core Chemical Properties

Monoisobutyl Phthalate-d4 is the deuterium-labeled form of Monoisobutyl Phthalate (MiBP), a primary metabolite of the widely used plasticizer, Diisobutyl Phthalate (DiBP).[1] Its structural similarity to the endogenous metabolite, with the exception of the four deuterium atoms on the benzene ring, makes it an ideal internal standard for quantitative analysis.[2]

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1219802-26-2 | [3][4] |

| Molecular Formula | C₁₂H₁₀D₄O₄ | [4] |

| Molecular Weight | 226.26 g/mol | |

| Synonyms | 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-methylpropyl) Ester, mono-iso-Butyl Phthalate-3,4,5,6 D4, 2-(isobutoxycarbonyl)benzoic-3,4,5,6-d4 Acid | |

| Physical Form | Solid | |

| Appearance | White to Off-White | |

| Purity | >95% (HPLC) | |

| Storage Temperature | +4°C |

Synthesis and Application

General Synthesis Approach

Application as an Internal Standard

Monoisobutyl Phthalate-d4 is primarily utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of Monoisobutyl Phthalate in various biological and environmental matrices. Its nearly identical physicochemical properties to the unlabeled analyte allow it to co-elute during chromatographic separation and experience similar ionization efficiency in the mass spectrometer, thereby correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Analytical Methodology for Quantification

The determination of Monoisobutyl Phthalate, using Monoisobutyl Phthalate-d4 as an internal standard, is commonly performed using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS).

Sample Preparation (Human Urine):

-

Human urine samples are subjected to β-glucuronidase hydrolysis to deconjugate the phthalate metabolites.

-

This is followed by solid-phase extraction (SPE) to isolate and concentrate the analytes.

-

The eluate is then concentrated before analysis.

UPLC-ESI-MS/MS Parameters: A typical method for the simultaneous determination of Diisobutyl Phthalate and Monoisobutyl Phthalate in rat plasma, urine, feces, and various tissues has been described with the following parameters:

-

Column: KINETEX core-shell C₁₈-column (50 × 2.1 mm, 1.7 μm)

-

Mobile Phase: Gradient elution with 0.1% (v/v) aqueous formic acid and acetonitrile

-

Flow Rate: 0.3 mL/min

-

Mass Transitions (m/z):

-

Diisobutyl Phthalate (DiBP): 279.1 → 149.0

-

Monoisobutyl Phthalate (MiBP): 221.0 → 77.0

-

Diisobutyl Phthalate-d₄ (Internal Standard): 283.2 → 153.0

-

The lower limits of quantification for this method were reported as 0.01 ng/mL for DiBP and 0.1 ng/mL for MiBP in all biological matrices.

Metabolic Pathway

Monoisobutyl Phthalate is a major and rapidly formed metabolite of Diisobutyl Phthalate (DiBP) in both rats and humans. The metabolism primarily involves the hydrolysis of one of the ester linkages of DiBP by esterases.

Caption: Metabolic conversion of Diisobutyl Phthalate to Monoisobutyl Phthalate.

Further metabolism of Monoisobutyl Phthalate can occur, leading to oxidative metabolites. A proposed pathway for the degradation of dibutylphthalate by Micrococcus sp. strain 12B suggests a series of enzymatic reactions that ultimately lead to intermediates of central metabolism. This pathway involves the initial hydrolysis to monobutylphthalate, followed by further degradation.

Caption: Proposed pathway for the microbial degradation of dibutylphthalate.

Toxicological Profile

The toxicological properties of Monoisobutyl Phthalate-d4 are expected to be very similar to its non-deuterated analog. Phthalates, as a class of compounds, are recognized as endocrine disruptors. Monoisobutyl Phthalate has been shown to possess anti-androgenic effects and is considered an embryotoxicant. It can interfere with hormone regulation, potentially affecting reproductive health and fetal development. The primary health concerns associated with phthalate exposure stem from their ability to disrupt the endocrine system.

Conclusion

Monoisobutyl Phthalate-d4 is an essential tool for researchers studying human exposure to Diisobutyl Phthalate and its metabolites. Its well-characterized chemical properties and its role as a reliable internal standard in advanced analytical techniques, such as UPLC-ESI-MS/MS, enable accurate and precise quantification of Monoisobutyl Phthalate in complex biological samples. Understanding its metabolic origin and the analytical methods for its detection is crucial for advancing research in toxicology, environmental health, and drug development.

References

Synthesis of Deuterated Monoisobutyl Phthalate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of deuterated monoisobutyl phthalate, a critical internal standard for analytical and metabolic studies. The guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visual workflows to facilitate a thorough understanding of the synthetic process.

Introduction

Monoisobutyl phthalate (MiBP) is the primary metabolite of diisobutyl phthalate (DIBP), a widely used plasticizer.[1] Accurate quantification of MiBP in biological and environmental matrices is crucial for assessing human exposure and understanding its potential health effects. Deuterium-labeled internal standards, such as monoisobutyl phthalate-d4, are indispensable for precise and reliable quantification using isotope dilution mass spectrometry.[2] This guide outlines the synthetic route to obtain ring-deuterated monoisobutyl phthalate.

Core Synthesis Strategy

The primary and most direct method for the synthesis of monoisobutyl phthalate-d4, with deuterium atoms on the aromatic ring, is the controlled mono-esterification of phthalic anhydride-d4 with isobutanol.[2] This reaction is typically acid-catalyzed.

The overall reaction is as follows:

Phthalic Anhydride-d4 + Isobutanol --(H+)--> Monoisobutyl Phthalate-d4

Careful control of reaction conditions is necessary to favor the formation of the monoester over the diester, diisobutyl phthalate-d4.

Data Presentation

Quantitative data for the synthesis and the final product are summarized in the tables below.

Table 1: Physicochemical Properties of Monoisobutyl Phthalate-d4

| Property | Value |

| Chemical Formula | C₁₂H₁₀D₄O₄ |

| Molecular Weight | 226.26 g/mol [3] |

| CAS Number | 1219802-26-2 |

| Appearance | White to Off-White Solid |

| Purity | ≥ 98% |

Table 2: Key Reagents and Their Roles

| Reagent | Molar Mass ( g/mol ) | Role |

| Phthalic Anhydride-d4 | 152.15 | Deuterated Starting Material |

| Isobutanol | 74.12 | Reactant |

| Sulfuric Acid | 98.08 | Catalyst |

Experimental Protocol: Synthesis of Monoisobutyl Phthalate-d4

This section details a generalized laboratory-scale procedure for the synthesis of monoisobutyl phthalate-d4.

4.1. Materials and Equipment

-

Reagents: Phthalic anhydride-d4, isobutanol, concentrated sulfuric acid, sodium bicarbonate (saturated solution), brine, anhydrous magnesium sulfate, ethyl acetate, and hexanes.

-

Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), and standard laboratory glassware.

4.2. Synthetic Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine phthalic anhydride-d4 and a stoichiometric equivalent of isobutanol. To favor mono-esterification, a 1:1 molar ratio is recommended as a starting point.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture with continuous stirring.

-

Reflux: Attach a reflux condenser and heat the mixture under a nitrogen atmosphere. The progress of the reaction should be monitored by TLC.

-

Work-up: After cooling to room temperature, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and the organic layer is extracted.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired monoester.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

5.1. Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of deuterated monoisobutyl phthalate.

Caption: Synthesis pathway of deuterated monoisobutyl phthalate.

5.2. Experimental Workflow

The logical flow of the experimental procedure is depicted below.

Caption: Experimental workflow for the synthesis.

References

Monoisobutyl Phthalate-d4: A Technical Guide for Researchers

CAS Number: 1219802-26-2

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Monoisobutyl Phthalate-d4. This deuterated internal standard is pivotal for the accurate quantification of its unlabeled counterpart, a key metabolite of diisobutyl phthalate (DiBP). Given the increasing focus on the environmental and health impacts of phthalates, precise measurement of their metabolites is crucial for exposure and toxicological studies.

Core Physicochemical and Analytical Data

Monoisobutyl Phthalate-d4 is a stable, isotopically labeled analog of monoisobutyl phthalate. Its physical and chemical properties are nearly identical to the native compound, with the exception of its increased mass due to the presence of four deuterium atoms on the benzene ring. This mass difference is fundamental to its application as an internal standard in mass spectrometry-based analytical methods.

Summary of Quantitative Data

| Property | Value | Reference |

| CAS Number | 1219802-26-2 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₀D₄O₄ | [1] |

| Molecular Weight | 226.26 g/mol | |

| Appearance | White to Off-White Solid | |

| Purity | >95% (HPLC) | |

| Storage Conditions | 2-8°C, Refrigerator | |

| Solubility | Soluble in DMSO (100 mg/mL) and other organic solvents. In vivo solvent suggestions include combinations of DMSO, PEG300, Tween-80, and saline. | |

| Unlabeled CAS Number | 30833-53-5 |

Experimental Protocols: Quantification of Phthalate Metabolites

Monoisobutyl Phthalate-d4 is primarily utilized as an internal standard in isotope dilution mass spectrometry for the quantification of monoisobutyl phthalate in biological matrices such as urine, plasma, and meconium. The following is a representative experimental protocol synthesized from established methodologies for the analysis of phthalate metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Human Urine

-

Enzymatic Deconjugation: To measure the total concentration of monoisobutyl phthalate (both free and glucuronidated), an enzymatic hydrolysis step is typically performed.

-

To 100 µL of urine sample, add a solution of β-glucuronidase in a suitable buffer (e.g., ammonium acetate).

-

Add the internal standard solution, containing Monoisobutyl Phthalate-d4, to the sample.

-

Incubate the mixture to allow for the complete hydrolysis of the glucuronide conjugates.

-

-

Solid-Phase Extraction (SPE): This step is crucial for cleaning up the sample and concentrating the analytes of interest.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the phthalate metabolites with an organic solvent such as methanol or acetonitrile.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Instrumentation: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly employed for phthalate monoesters.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte (monoisobutyl phthalate) and the internal standard (Monoisobutyl Phthalate-d4).

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Phthalate Metabolite Analysis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoisobutyl Phthalate-d4 | LGC Standards [lgcstandards.com]

In-Depth Technical Guide: Monoisobutyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of Monoisobutyl Phthalate-d4, a deuterated analog of Monoisobutyl Phthalate. The inclusion of deuterium isotopes makes it a valuable internal standard for mass spectrometry-based quantitative analysis in various research and development applications, particularly in pharmacokinetic and metabolic studies.

Physicochemical Data Summary

The key quantitative data for Monoisobutyl Phthalate-d4 and its unlabeled counterpart are summarized in the table below for direct comparison.

| Property | Monoisobutyl Phthalate-d4 | Monoisobutyl Phthalate |

| Molecular Weight | 226.26 g/mol [1][2][3][4] | 222.24 g/mol [5] |

| Molecular Formula | C₁₂H₁₀D₄O₄ | C₁₂H₁₄O₄ |

| CAS Number | 1219802-26-2 | 30833-53-5 |

Experimental Considerations

While specific experimental protocols are proprietary to the manufacturer, the general application of Monoisobutyl Phthalate-d4 as an internal standard involves its addition to a sample matrix (e.g., plasma, urine, tissue homogenate) at a known concentration prior to sample extraction and analysis by liquid chromatography-mass spectrometry (LC-MS). The distinct mass-to-charge ratio (m/z) of the deuterated standard allows for its differentiation from the endogenous or unlabeled analyte, enabling accurate quantification by correcting for variations in sample preparation and instrument response.

Logical Relationship: Analyte and Internal Standard

The relationship between the analyte (Monoisobutyl Phthalate) and the internal standard (Monoisobutyl Phthalate-d4) in a quantitative bioanalytical workflow is depicted below.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

Monoisobutyl Phthalate-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Monoisobutyl Phthalate-d4 (MiBP-d4), a deuterated internal standard crucial for the accurate quantification of phthalate metabolites in various biological matrices. This document details its chemical properties, synthesis, and applications, with a focus on experimental protocols and its role in understanding the metabolic and toxicological pathways of its parent compound, Diisobutyl Phthalate (DiBP).

Chemical Properties and Data

Monoisobutyl Phthalate-d4 is the isotopically labeled form of Monoisobutyl Phthalate (MiBP), a primary metabolite of the widely used plasticizer, Diisobutyl Phthalate (DiBP). The incorporation of four deuterium atoms on the benzene ring provides a distinct mass shift, making it an ideal internal standard for isotope dilution mass spectrometry.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₀D₄O₄ | [1][2][3] |

| Molecular Weight | 226.26 g/mol | [2] |

| CAS Number | 1219802-26-2 | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | |

| Synonyms | 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-methylpropyl) Ester |

Synthesis of Monoisobutyl Phthalate-d4

The synthesis of Monoisobutyl Phthalate-d4 is typically achieved through the esterification of phthalic acid-d4 with isobutanol. While specific laboratory protocols may vary, the general procedure is outlined below.

Experimental Protocol: Synthesis of Monoisobutyl Phthalate-d4

Objective: To synthesize Monoisobutyl Phthalate-d4 by the direct esterification of phthalic acid-d4.

Materials:

-

Phthalic acid-d4

-

Isobutanol

-

Sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine phthalic acid-d4 and a molar excess of isobutanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by washing with a saturated sodium bicarbonate solution in a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers.

-

Drying: Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude Monoisobutyl Phthalate-d4 using column chromatography or distillation to obtain the final product of high purity.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Application in Isotope Dilution Mass Spectrometry

Monoisobutyl Phthalate-d4 is primarily utilized as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of MiBP in biological samples like urine, blood, and tissue. This method is the gold standard for biomonitoring studies assessing human exposure to DiBP.

Experimental Protocol: Quantification of MiBP in Urine using LC-MS/MS

Objective: To quantify the concentration of Monoisobutyl Phthalate in human urine samples using isotope dilution LC-MS/MS with Monoisobutyl Phthalate-d4 as an internal standard.

Materials and Equipment:

-

Urine samples

-

Monoisobutyl Phthalate-d4 (internal standard)

-

Monoisobutyl Phthalate (analytical standard for calibration curve)

-

β-glucuronidase enzyme

-

Ammonium acetate buffer

-

Solid-phase extraction (SPE) cartridges

-

Methanol, Acetonitrile (HPLC grade)

-

Formic acid

-

Ultra-high-performance liquid chromatograph (UPLC) coupled to a tandem mass spectrometer (MS/MS)

Procedure:

-

Sample Preparation:

-

Thaw urine samples to room temperature.

-

To a known volume of urine, add a precise amount of Monoisobutyl Phthalate-d4 solution.

-

Add β-glucuronidase in an ammonium acetate buffer to deconjugate the glucuronidated metabolites.

-

Incubate the mixture to allow for enzymatic hydrolysis.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridges with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes (MiBP and MiBP-d4) with an appropriate solvent (e.g., acetonitrile or methanol).

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness and reconstitute in a suitable mobile phase.

-

Inject the reconstituted sample into the UPLC-MS/MS system.

-

Separate the analytes using a C18 reversed-phase column with a gradient elution of water and acetonitrile containing formic acid.

-

Detect and quantify the analytes using the mass spectrometer in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The mass transitions for MiBP and MiBP-d4 are monitored.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the MiBP analytical standard spiked with a constant concentration of MiBP-d4.

-

Calculate the concentration of MiBP in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

| Parameter | Typical Value |

| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition (MiBP) | m/z 221.1 → 77.0 |

| MRM Transition (MiBP-d4) | m/z 225.1 → 77.0 or m/z 225.1 → 153.0 |

Note: The exact MRM transitions may vary slightly depending on the instrument and specific deuteration pattern.

Metabolic and Signaling Pathways

Metabolic Pathway of Diisobutyl Phthalate (DiBP)

Diisobutyl Phthalate is metabolized in the body to its primary active metabolite, Monoisobutyl Phthalate (MiBP). This biotransformation is a critical step in its toxicokinetics.

Caption: Metabolic conversion of DiBP to MiBP and subsequent metabolites.

Experimental Workflow for MiBP Quantification

The quantification of MiBP in biological samples involves a multi-step process from sample collection to data analysis.

Caption: Workflow for quantifying MiBP in biological samples.

Anti-Androgenic Signaling Pathway of Monoisobutyl Phthalate

MiBP is known to exert anti-androgenic effects by disrupting steroidogenesis, primarily by inhibiting the expression of key genes involved in testosterone synthesis.

Caption: MiBP's inhibitory effects on key enzymes in testosterone synthesis.

References

- 1. scbt.com [scbt.com]

- 2. Monobutyl phthalate inhibits steroidogenesis by downregulating steroidogenic acute regulatory protein expression in mouse Leydig tumor cells (MLTC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Low-dose monobutyl phthalate stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Monoisobutyl Phthalate-d4: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the properties, synthesis, and application of Monoisobutyl Phthalate-d4 as an internal standard in analytical chemistry.

This guide provides comprehensive technical information on Monoisobutyl Phthalate-d4, a deuterated analog of Monoisobutyl Phthalate (MiBP), a primary metabolite of the widely used plasticizer, diisobutyl phthalate (DiBP). Its principle application lies in its use as an internal standard for isotope dilution mass spectrometry, enabling accurate quantification of MiBP in various biological and environmental matrices.

Chemical Identity and Properties

Monoisobutyl Phthalate-d4 is a stable, isotopically labeled form of Monoisobutyl Phthalate where four hydrogen atoms on the benzene ring are replaced with deuterium. This substitution results in a mass shift that allows for its differentiation from the endogenous, non-labeled MiBP in mass spectrometric analysis, while maintaining nearly identical chemical and physical properties.

IUPAC Name: 2,3,4,5-tetradeuterio-6-(2-methylpropoxycarbonyl)benzoic acid[1][2]

Synonyms: mono-iso-Butyl Phthalate-3,4,5,6-d4; 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-methylpropyl) Ester; 2-(isobutoxycarbonyl)benzoic-3,4,5,6-d4 Acid[3]

Quantitative Data

The following tables summarize the key quantitative data for Monoisobutyl Phthalate-d4 and its non-deuterated analog. The physical properties of the deuterated form are expected to be very similar to the non-deuterated compound.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Monoisobutyl Phthalate-d4 | Monoisobutyl Phthalate |

| CAS Number | 1219802-26-2[4][5] | 30833-53-5 |

| Molecular Formula | C₁₂H₁₀D₄O₄ | C₁₂H₁₄O₄ |

| Molecular Weight | 226.26 g/mol | 222.24 g/mol |

| Exact Mass | 226.1143 u | 222.08920892 u |

| Isotopic Purity | >95% (typically) | N/A |

Table 2: Physical and Chemical Properties

| Property | Value (Monoisobutyl Phthalate) | Reference |

| Physical State | Solid | |

| Appearance | White to Off-White | |

| Melting Point | 73.5 °C | |

| Boiling Point (est.) | 283.41 °C | |

| Density (est.) | 1.0643 g/cm³ | |

| pKa (est.) | 3.38 ± 0.36 | |

| LogP (est.) | 2.19760 | |

| Storage Temperature | 2-8°C |

Synthesis and Manufacturing

The synthesis of Monoisobutyl Phthalate-d4 typically involves the esterification of a deuterated precursor. The most common method starts with phthalic acid-d4, where the deuterium labels are on the aromatic ring. This is followed by a controlled esterification with isobutanol.

A general laboratory-scale synthesis can be adapted from the synthesis of related deuterated phthalates:

-

Reagent Setup: Phthalic anhydride-d4 is combined with isobutanol in a round-bottom flask. A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

Reflux Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen). The progress of the reaction is monitored using a suitable technique like thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled and neutralized. The organic layer containing the product is then extracted.

-

Purification: The crude product is purified using techniques such as column chromatography to yield high-purity Monoisobutyl Phthalate-d4.

Role in Biological Systems: The Metabolic Pathway of Diisobutyl Phthalate (DiBP)

Monoisobutyl Phthalate-d4 itself is not biologically active and is used as a tracer. However, its non-deuterated counterpart, Monoisobutyl Phthalate (MiBP), is the primary and major metabolite of Diisobutyl Phthalate (DiBP), a widely used plasticizer. Understanding the metabolic fate of DiBP is crucial for exposure assessment studies where MiBP-d4 is used.

Upon ingestion, inhalation, or dermal absorption, DiBP is rapidly hydrolyzed by esterases, primarily in the intestines and other tissues, to form MiBP. MiBP can be further metabolized through oxidation by cytochrome P450 enzymes in the liver to form hydroxylated metabolites, such as 2-hydroxy-monoisobutyl phthalate (2OH-MiBP) and 3-hydroxy-monoisobutyl phthalate (3OH-MiBP). These metabolites can then be conjugated with glucuronic acid to facilitate their excretion in the urine.

Application as an Internal Standard in Analytical Chemistry

The primary and critical application of Monoisobutyl Phthalate-d4 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of MiBP. Due to its structural similarity to the analyte, the deuterated standard co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer.

By adding a known amount of Monoisobutyl Phthalate-d4 to a sample prior to extraction and analysis, any loss of the analyte during sample preparation can be corrected for by measuring the ratio of the analyte to the internal standard. This approach significantly improves the accuracy and precision of the quantification, especially in complex biological matrices like urine, blood, and tissue samples.

Experimental Protocol: Quantification of Monoisobutyl Phthalate in Urine by UPLC-MS/MS

This section provides a representative experimental protocol for the analysis of MiBP in human urine using Monoisobutyl Phthalate-d4 as an internal standard.

4.1.1. Materials and Reagents

-

Monoisobutyl Phthalate (analytical standard)

-

Monoisobutyl Phthalate-d4 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine samples

4.1.2. Sample Preparation

-

Thaw frozen urine samples to room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 1 mL aliquot of urine, add a known amount of Monoisobutyl Phthalate-d4 solution in methanol.

-

Vortex the sample again.

-

(Optional, depending on sample complexity) Perform enzymatic deconjugation to measure total MiBP (free and glucuronidated).

-

(Optional) Perform solid-phase extraction (SPE) for sample cleanup and concentration.

-

Centrifuge the sample to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

4.1.3. UPLC-MS/MS Instrumentation and Conditions

-

UPLC System: An ultra-performance liquid chromatography system.

-

Analytical Column: A reverse-phase column, such as a KINETEX core-shell C18 column (50 × 2.1 mm, 1.7 μm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient Elution: A suitable gradient to separate MiBP from other matrix components.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ESI is often used for phthalate metabolites.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both MiBP and MiBP-d4. A representative mass transition for MiBP is m/z 221.0 → 77.0. The mass transition for the internal standard would be shifted due to the deuterium labeling.

4.1.4. Data Analysis

-

Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of MiBP and a fixed concentration of MiBP-d4.

-

Plot the ratio of the peak area of MiBP to the peak area of MiBP-d4 against the concentration of MiBP.

-

Quantify the concentration of MiBP in the unknown samples by interpolating the measured peak area ratio from the calibration curve.

Safety and Handling

For research use only. Not for human or veterinary use.

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes. Avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at 2-8°C.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Monoisobutyl Phthalate-d4 is an indispensable tool for researchers and scientists in the fields of toxicology, environmental science, and drug development. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the accurate quantification of Monoisobutyl Phthalate, a key biomarker of exposure to diisobutyl phthalate. This technical guide provides a comprehensive overview of its properties, synthesis, and application to aid in the design and execution of rigorous analytical studies.

References

A Technical Guide to Monoisobutyl Phthalate-d4: Structure, Properties, and Applications

Introduction: Monoisobutyl Phthalate (MiBP) is a primary metabolite of the widely used plasticizer, Diisobutyl Phthalate (DiBP), and is of significant interest in toxicological and environmental health research.[1] Accurate quantification of MiBP in biological and environmental samples is crucial for assessing human exposure and understanding its potential health implications.[2] Monoisobutyl Phthalate-d4 (MiBP-d4) is a stable isotope-labeled analogue of MiBP, where four hydrogen atoms on the aromatic ring are replaced with deuterium. This isotopic substitution makes it an indispensable tool, primarily serving as an internal standard for quantitative analysis by mass spectrometry.[2][3] This guide provides an in-depth overview of the structure, properties, synthesis, and analytical applications of MiBP-d4 for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Monoisobutyl Phthalate-d4 is structurally identical to its non-labeled counterpart, except for the mass difference imparted by the four deuterium atoms on the benzene ring. This key difference allows it to be distinguished by mass spectrometry while ensuring its chemical and physical behaviors—such as extraction efficiency, chromatographic retention time, and ionization response—are virtually identical to the native analyte. This characteristic is fundamental to its role in isotope dilution mass spectrometry.

Table 1: Chemical and Physical Properties of Monoisobutyl Phthalate-d4

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-methylpropoxycarbonyl)benzoic-3,4,5,6-d4 acid |

| Synonyms | 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-methylpropyl) Ester; mono-iso-Butyl Phthalate-3,4,5,6 D4 |

| CAS Number | 1219802-26-2 |

| Molecular Formula | C₁₂H₁₀D₄O₄ |

| Molecular Weight | 226.26 g/mol |

| Exact Mass | 226.1143 Da |

| Appearance | White to Off-White Solid |

| Purity | Typically >95% (HPLC) |

| Storage Conditions | +4°C or Room Temperature |

| Isotopic Enrichment | 99 atom % D |

Synthesis of Monoisobutyl Phthalate-d4

The synthesis of MiBP-d4, where the deuterium labels are on the aromatic ring, begins with a deuterated precursor, phthalic acid-d4. This is followed by a controlled mono-esterification reaction with isobutanol.

Experimental Protocol: Synthesis

This protocol describes a general laboratory-scale method for the synthesis of Monoisobutyl Phthalate-d4.

-

Reagent Setup: In a round-bottom flask, combine phthalic acid-d4 with a molar equivalent of isobutanol in a suitable solvent (e.g., toluene).

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture under an inert nitrogen atmosphere. The progress of the reaction should be monitored using an appropriate technique like Thin-Layer Chromatography (TLC) to observe the formation of the monoester and minimize the production of the diester.

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) to isolate the product.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

-

Final Purification: Purify the crude product using column chromatography to isolate the high-purity Monoisobutyl Phthalate-d4.

Caption: Generalized workflow for the synthesis of Monoisobutyl Phthalate-d4.

Application in Quantitative Analysis

The primary application of MiBP-d4 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of MiBP. This technique is considered the gold standard for analyzing substances at trace levels in complex matrices like urine, blood, and environmental samples.

The core principle involves adding a known quantity of MiBP-d4 to a sample before any processing. Because MiBP-d4 and the native MiBP behave identically during sample preparation and analysis, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to the signal from the labeled standard, analysts can accurately calculate the initial concentration of the analyte, effectively canceling out variations from matrix effects or extraction inconsistencies.

Experimental Protocol: Quantification of MiBP in Urine via ID-HPLC-MS/MS

-

Sample Preparation:

-

Pipette 1.0 mL of a urine sample into a clean glass tube.

-

Spike the sample with a known amount (e.g., 50 ng) of Monoisobutyl Phthalate-d4 solution (the internal standard).

-

Add a buffering agent to adjust the pH and an enzymatic solution (e.g., β-glucuronidase) to deconjugate any glucuronidated metabolites.

-

Incubate the sample to allow for complete deconjugation.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge appropriate for phthalate metabolites.

-

Load the prepared urine sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and the internal standard from the cartridge using a stronger organic solvent (e.g., acetonitrile or methanol).

-

-

Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.

-

Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the analytes using a suitable C18 column.

-

-

Quantification:

-

Monitor specific precursor-to-product ion transitions for both MiBP and MiBP-d4 using Multiple Reaction Monitoring (MRM).

-

Calculate the ratio of the peak area of the native MiBP to the peak area of the MiBP-d4 internal standard.

-

Determine the concentration of MiBP in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of MiBP and a constant concentration of MiBP-d4.

-

Caption: Analytical workflow for MiBP quantification using MiBP-d4 as an internal standard.

Biological Context and Metabolism

Monoisobutyl Phthalate (MiBP) is not typically manufactured directly but is formed in the body after exposure to its parent compound, Diisobutyl Phthalate (DiBP), or other related phthalates. In humans and animals, ingested phthalate diesters are rapidly metabolized by esterase enzymes, primarily in the intestine, to their corresponding monoester metabolites. MiBP is considered a biologically active metabolite and is often studied for its potential endocrine-disrupting effects. Because MiBP-d4 is chemically almost identical to MiBP, it is presumed to follow the same metabolic and excretory pathways, making it an excellent tracer for pharmacokinetic studies without altering the natural fate of the compound.

References

physical and chemical characteristics of Monoisobutyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical characteristics of Monoisobutyl Phthalate-d4. It includes a summary of its properties, analytical methodologies, and its relevance in the context of endocrine disruption research.

Core Physical and Chemical Characteristics

Monoisobutyl Phthalate-d4 is the deuterated form of Monoisobutyl Phthalate (MiBP), a primary metabolite of the widely used plasticizer, Diisobutyl Phthalate (DiBP).[1] Its isotopic labeling makes it an invaluable internal standard for accurate quantification of MiBP in various biological and environmental matrices.[2]

Summary of Physical and Chemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀D₄O₄ | [3][4][5] |

| Molecular Weight | 226.26 g/mol | |

| CAS Number | 1219802-26-2 | |

| Appearance | White to off-white solid | |

| Melting Point | 72-74 °C (for Monobutyl Phthalate-d4) | |

| Boiling Point | Data not available | |

| Purity | >95% (HPLC), 98+% | , |

| Storage Temperature | +4°C, 2-8°C, Room Temperature | ,, |

| Synonyms | 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-methylpropyl) Ester, 2,3,4,5-tetradeuterio-6-(2-methylpropoxycarbonyl)benzoic acid |

Solubility:

| Solvent | Solubility | Source(s) |

| Chloroform | Slightly soluble | |

| Ethyl Acetate | Slightly soluble | |

| DMSO | 100 mg/mL (441.97 mM) with sonication | |

| DMSO + PEG300 + Tween-80 + Saline (10%/40%/5%/45%) | ≥ 2.5 mg/mL (11.05 mM) | |

| DMSO + 20% SBE-β-CD in saline (10%/90%) | ≥ 2.5 mg/mL (11.05 mM) | |

| DMSO + Corn oil (10%/90%) | ≥ 2.5 mg/mL (11.05 mM) |

Experimental Protocols

Synthesis of Monoisobutyl Phthalate-d4

A detailed, publicly available, step-by-step synthesis protocol for Monoisobutyl Phthalate-d4 is not readily found in the searched literature. However, a general approach for the synthesis of deuterated phthalate monoesters can be inferred. The synthesis would likely involve the esterification of phthalic anhydride-d4 with isobutanol under acidic catalysis. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC), and the final product would be purified using methods like column chromatography.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Monoisobutyl Phthalate-d4 is primarily used as an internal standard for the quantification of Monoisobutyl Phthalate in biological samples. Below is a representative LC-MS/MS protocol based on methods described for phthalate analysis.

Objective: To quantify the concentration of Monoisobutyl Phthalate (MiBP) in a biological matrix (e.g., urine, plasma) using Monoisobutyl Phthalate-d4 as an internal standard.

Materials:

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

C18 reversed-phase analytical column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Monoisobutyl Phthalate standard

-

Monoisobutyl Phthalate-d4 (internal standard)

-

Sample matrix (e.g., urine, plasma)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

-

Sample Preparation:

-

Thaw biological samples to room temperature.

-

Spike a known concentration of Monoisobutyl Phthalate-d4 into each sample, calibrator, and quality control sample.

-

Perform enzymatic deconjugation (e.g., using β-glucuronidase) to release conjugated phthalate metabolites.

-

Conduct solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Elute the analytes with an appropriate organic solvent.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase composition.

-

-

LC Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Separate the analytes using a gradient elution program. A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source, typically in negative ion mode.

-

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both MiBP and MiBP-d4.

-

For MiBP, a common transition is m/z 221 -> 77.

-

For a deuterated analog like DiBP-d4, a transition of m/z 283.2 -> 153.0 has been noted, indicating a similar fragmentation pattern would be expected for MiBP-d4.

-

-

Optimize the collision energy and other MS parameters for maximum signal intensity.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the MiBP to the peak area of the Monoisobutyl Phthalate-d4 against the concentration of the MiBP standards.

-

Determine the concentration of MiBP in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Biological Relevance and Signaling Pathways

The non-deuterated form of this compound, Monoisobutyl Phthalate (MiBP), is a known endocrine-disrupting chemical (EDC). EDCs can interfere with the body's hormonal systems, and phthalates, in particular, have been shown to possess anti-androgenic effects. This interference can occur through various mechanisms, including the disruption of steroid hormone synthesis (steroidogenesis) and interference with androgen receptor signaling.

Disruption of Steroidogenesis

Phthalates can interfere with the production of steroid hormones, such as testosterone, by affecting the expression and activity of key enzymes in the steroidogenesis pathway. This pathway begins with cholesterol and involves a series of enzymatic reactions to produce various steroid hormones.

Caption: Simplified steroidogenesis pathway and potential points of disruption by MiBP.

Interference with Androgen Receptor Signaling

MiBP can act as an antagonist to the androgen receptor (AR). In the canonical AR signaling pathway, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding causes a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and translocation to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes. MiBP can interfere with this process, likely by competing with androgens for binding to the AR, thereby inhibiting the transcription of androgen-responsive genes.

References

Monoisobutyl Phthalate-d4: A Technical Safety and Data Guide

This guide provides a detailed overview of Monoisobutyl Phthalate-d4, a deuterated stable isotope-labeled version of Monoisobutyl Phthalate (MiBP). It is intended for researchers, scientists, and professionals in drug development who utilize this compound, primarily as an internal standard for analytical and research purposes. This document compiles essential data regarding its chemical and physical properties, handling, storage, and known biological context.

Section 1: Chemical and Physical Properties

Monoisobutyl Phthalate-d4 is the deuterium-labeled form of Monoisobutyl Phthalate, a primary metabolite of Diisobutyl Phthalate (DIBP). The incorporation of deuterium atoms makes it a valuable tool in mass spectrometry-based applications for accurate quantification of its non-labeled counterpart.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | Monoisobutyl Phthalate-d4 | [1][2] |

| Synonyms | 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-methylpropyl) Ester, mono-iso-Butyl Phthalate-3,4,5,6 D4 | [1][3] |

| CAS Number | 1219802-26-2 | [3] |

| Unlabeled CAS Number | 131-70-4 (for Monoisobutyl Phthalate) | |

| Molecular Formula | C₁₂H₁₀D₄O₄ | |

| Molecular Weight | 226.26 g/mol | |

| Appearance | White to off-white solid | |

| Purity | >95% (HPLC) | |

| Isotopic Enrichment | 99 atom % D |

Section 2: Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of Monoisobutyl Phthalate-d4.

Table 2: Recommended Storage Conditions

| Condition | Temperature | Duration | Source(s) |

| Powder | -20°C | 3 years | |

| +4°C | 2 years | ||

| In Solvent | -80°C | 6 months | |

| -20°C | 1 month |

For general laboratory use, it is recommended to store the compound at 2-8°C in a refrigerator. The product is considered stable if stored under the recommended conditions.

Section 3: Solubility

The solubility of Monoisobutyl Phthalate-d4 is a critical parameter for the preparation of stock solutions for experimental use.

Table 3: Solubility Data

| Solvent | Concentration | Notes | Source(s) |

| DMSO | 100 mg/mL (441.97 mM) | Requires sonication. Hygroscopic DMSO can impact solubility; use newly opened solvent. |

Table 4: Stock Solution Preparation Examples

| Desired Concentration | Solvent Volume for 1 mg | Solvent Volume for 5 mg | Solvent Volume for 10 mg | Source(s) |

| 1 mM | 4.4197 mL | 22.0985 mL | 44.1969 mL | |

| 5 mM | 0.8839 mL | 4.4197 mL | 8.8394 mL | |

| 10 mM | 0.4420 mL | 2.2098 mL | 4.4197 mL |

Section 4: Biological Context and Metabolism

Monoisobutyl Phthalate-d4 serves as an internal standard for its unlabeled analogue, MiBP. MiBP is a major metabolite of Diisobutyl Phthalate (DIBP), a widely used plasticizer. Phthalates are known endocrine disruptors, and their metabolites are often the subject of toxicological and exposure studies. DIBP is readily absorbed and rapidly metabolized to MiBP. The primary route of excretion for MiBP is through urine.

The metabolic pathway from the parent compound DIBP to the primary metabolite MiBP is a straightforward hydrolysis reaction.

Caption: Metabolic conversion of DIBP to MiBP and subsequent excretion.

Section 5: Toxicological Information

There is no specific, comprehensive toxicological data available for Monoisobutyl Phthalate-d4. The toxicity profile is generally inferred from its non-deuterated counterpart, Monoisobutyl Phthalate, and the parent compound, Diisobutyl Phthalate.

Phthalates as a class are recognized as endocrine disruptors. The parent compound, DIBP, has a low order of acute toxicity. The primary health concerns are related to reproductive and developmental toxicity. The non-deuterated metabolite, MiBP, is often monitored in human biomonitoring studies to assess exposure to DIBP. For research purposes, Monoisobutyl Phthalate-d4 is not intended for diagnostic or therapeutic use.

Section 6: Experimental Protocols

Detailed experimental protocols for the synthesis or safety testing of Monoisobutyl Phthalate-d4 are not publicly available in the searched documents. However, its primary application is as an internal standard in analytical methods, such as isotope-dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), for the quantification of MiBP in biological matrices.

A general workflow for using a deuterated internal standard in a bioanalytical assay is outlined below.

Caption: General workflow for quantification using a stable isotope standard.

Disclaimer: This document is intended for informational purposes for research professionals. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the manufacturer-provided SDS before handling the chemical and adhere to all recommended safety precautions. The product has not been fully validated for medical applications and is for research use only.

References

Stability and Storage of Monoisobutyl Phthalate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Monoisobutyl Phthalate-d4 (MiBP-d4). Ensuring the integrity of this isotopically labeled internal standard is critical for accurate and reproducible analytical results in research and development. This document outlines known stability data, potential degradation pathways, and detailed experimental protocols for stability assessment, adhering to industry best practices.

Overview of Monoisobutyl Phthalate-d4 Stability

Monoisobutyl Phthalate-d4 is a deuterated analog of Monoisobutyl Phthalate (MiBP), a primary metabolite of diisobutyl phthalate (DiBP). As with other phthalate monoesters, its stability is influenced by temperature, light, pH, and the storage solvent. The deuterium labeling on the aromatic ring is generally stable and not expected to exchange under typical analytical conditions. However, the ester and carboxylic acid functional groups are susceptible to degradation.

Recommended Storage Conditions

Data from various suppliers and scientific literature suggest the following storage conditions to maximize the shelf-life of Monoisobutyl Phthalate-d4. It is crucial to note that for critical applications, in-house stability verification is always recommended.

Table 1: Recommended Storage Conditions for Monoisobutyl Phthalate-d4

| Formulation | Storage Temperature | Recommended Duration | Additional Notes |

| Solid (Neat) | -20°C | Up to 3 years[1] | Store in a tightly sealed, light-resistant container in a dry environment. |

| 4°C (39.2°F) | Up to 2 years[1] | Suitable for shorter-term storage. | |

| Room Temperature | Re-analyze after 3 years[2] | Some suppliers suggest stability at room temperature, but for long-term assurance, colder temperatures are preferable. | |

| In Solvent | -80°C (-112°F) | Up to 6 months[1] | Recommended for long-term storage of stock solutions. Use of amber vials is advised to protect from light. |

| -20°C (-4°F) | Up to 1 month[1] | Suitable for working solutions and short-term storage. |

Potential Degradation Pathways

The primary chemical degradation pathways for Monoisobutyl Phthalate-d4 are anticipated to be hydrolysis and photodegradation, similar to its non-deuterated counterpart and other phthalate esters.

Hydrolysis

The ester linkage in Monoisobutyl Phthalate-d4 is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This process would result in the formation of phthalic acid-d4 and isobutanol. The rate of hydrolysis is generally slow at neutral pH but can be accelerated at pH extremes.

Caption: Hydrolysis degradation pathway of Monoisobutyl Phthalate-d4.

Photodegradation

Exposure to ultraviolet (UV) light can induce photodegradation of phthalates. The aromatic ring can absorb UV radiation, leading to the formation of reactive species and subsequent degradation products. Studies on other phthalates have shown that photodegradation can lead to the formation of hydroxylated byproducts and even ring-opening under certain conditions. To mitigate this, it is crucial to store Monoisobutyl Phthalate-d4 in light-resistant containers, such as amber vials.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to establish the shelf-life and optimal storage conditions for Monoisobutyl Phthalate-d4 in your laboratory's specific formulations and storage environments. The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines and can be adapted as needed.

Long-Term and Accelerated Stability Study Protocol

Objective: To evaluate the stability of Monoisobutyl Phthalate-d4 under recommended long-term and accelerated storage conditions.

Materials:

-

Monoisobutyl Phthalate-d4 (solid)

-

High-purity solvent(s) (e.g., acetonitrile, methanol)

-

Calibrated stability chambers

-

Validated stability-indicating analytical method (e.g., LC-MS/MS)

-

Light-resistant containers (e.g., amber glass vials)

Methodology:

-

Sample Preparation: Prepare a stock solution of Monoisobutyl Phthalate-d4 at a known concentration in the desired solvent. Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles of a single stock.

-

Storage Conditions: Place the vials in stability chambers set to the conditions outlined in Table 2.

-

Testing Intervals: Analyze the samples at the specified time points.

-

Analysis: At each time point, retrieve samples from each storage condition. Allow them to equilibrate to room temperature before analysis. Use a validated, stability-indicating analytical method to determine the concentration and purity of Monoisobutyl Phthalate-d4. The method should be able to separate the parent compound from any potential degradants.

-

Data Evaluation: Compare the results at each time point to the initial (time zero) analysis. A significant change is often defined as a greater than 5-10% decrease in the concentration of the parent compound.

Table 2: ICH Guideline-Based Stability Testing Conditions

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.

Methodology: Subject solutions of Monoisobutyl Phthalate-d4 to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat at 80°C for 48 hours (for solid and solution).

-

Photostability: Expose to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Analyze the stressed samples using a suitable analytical method (e.g., LC-MS/MS) to identify and characterize any degradation products.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of Monoisobutyl Phthalate-d4.

Caption: Workflow for assessing the stability of Monoisobutyl Phthalate-d4.

Conclusion

The stability of Monoisobutyl Phthalate-d4 is paramount for its effective use as an internal standard. While general guidelines are provided by suppliers, a thorough in-house stability assessment is crucial for ensuring data integrity in critical research and regulated environments. By understanding the potential degradation pathways and implementing robust stability testing protocols, researchers can confidently use Monoisobutyl Phthalate-d4 and contribute to the generation of high-quality, reliable scientific data.

References

Monoisobutyl Phthalate-d4 certificate of analysis

An In-depth Technical Guide to Monoisobutyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monoisobutyl Phthalate-d4, a deuterated analogue of the phthalate metabolite, Monoisobutyl Phthalate (MiBP). This document collates available data on its chemical and physical properties, analytical applications, and likely synthesis methodologies.

Core Concepts and Applications

Monoisobutyl Phthalate-d4 is a stable isotope-labeled internal standard primarily utilized in quantitative mass spectrometry (MS) for the precise measurement of its non-labeled counterpart, MiBP, and other related phthalate metabolites.[1] The key advantage of using a deuterated standard lies in its chemical and physical properties being nearly identical to the analyte of interest.[1] This similarity ensures that the standard and the analyte behave similarly during sample preparation, extraction, and chromatographic separation, thus accounting for any sample loss or matrix effects.[1] The mass difference due to the deuterium labels allows for their distinct detection by a mass spectrometer.[1] This technique, known as isotope dilution mass spectrometry, is considered a gold standard for accurate quantification of analytes at low concentrations in complex matrices such as urine, blood, and environmental samples.[1]

Quantitative Data

The following tables summarize the key quantitative information available for Monoisobutyl Phthalate-d4 from various suppliers.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1219802-26-2 | |

| Unlabelled CAS Number | 30833-53-5 | |

| Molecular Formula | C₁₂H₁₀D₄O₄ | |

| Molecular Weight | 226.26 g/mol | |

| Accurate Mass | 226.1143 | |

| Synonyms | 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-methylpropyl) Ester; 2,3,4,5-tetradeuterio-6-(2-methylpropoxycarbonyl)benzoic acid |

Table 2: Physical and Chemical Specifications

| Specification | Value | Source |

| Appearance | White to Off-White Solid | |

| Purity | >95% (by HPLC), 98+% | |

| Storage Temperature | +4°C, 2-8°C, Room Temperature | |

| Product Format | Neat Solid | |

| Isotopic Enrichment | 99 atom % D |

Experimental Protocols

While a specific, detailed experimental protocol for a single study is not available in the provided search results, the primary application of Monoisobutyl Phthalate-d4 as an internal standard in isotope dilution mass spectrometry allows for the description of a generalized experimental workflow.

Methodology: Quantification of Monoisobutyl Phthalate in Biological Samples using LC-MS/MS and Monoisobutyl Phthalate-d4 as an Internal Standard

-

Standard Preparation:

-

Prepare a stock solution of Monoisobutyl Phthalate-d4 in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards of the non-labeled Monoisobutyl Phthalate at varying known concentrations.

-

Spike a known amount of the Monoisobutyl Phthalate-d4 internal standard stock solution into each calibration standard and into the unknown biological samples.

-

-

Sample Preparation:

-

For liquid samples (e.g., urine, plasma), an enzymatic deconjugation step may be necessary to release the conjugated phthalate metabolites.

-

Perform a sample clean-up and extraction, typically using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the phthalate metabolites from the sample matrix.

-

-

Chromatographic Separation:

-

Employ a liquid chromatography (LC) system, often a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, to separate the analytes.

-

The separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile).

-

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS), typically a triple quadrupole instrument.

-

The mass spectrometer is operated in negative ion electrospray ionization (ESI-) mode.

-

Specific precursor-to-product ion transitions for both Monoisobutyl Phthalate and Monoisobutyl Phthalate-d4 are monitored using Multiple Reaction Monitoring (MRM) for sensitive and selective detection.

-

-

Quantification:

-

A calibration curve is generated by plotting the ratio of the peak area of the analyte (Monoisobutyl Phthalate) to the peak area of the internal standard (Monoisobutyl Phthalate-d4) against the concentration of the analyte in the calibration standards.

-

The concentration of Monoisobutyl Phthalate in the unknown samples is then calculated from the calibration curve based on the measured peak area ratio in those samples.

-

Visualizations

The following diagrams illustrate the experimental workflow and a likely synthesis pathway.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

A general synthesis route for deuterated phthalate monoesters involves the reaction of a deuterated precursor with a phthalate derivative. For Monoisobutyl Phthalate-d4, where the deuterium labels are on the aromatic ring, the synthesis would likely start with phthalic acid-d4 followed by a controlled esterification.

Caption: General synthesis pathway for Monoisobutyl Phthalate-d4.

References

The Critical Role of Monoisobutyl Phthalate-d4 in Advancing Toxicology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Monoisobutyl Phthalate-d4 (MIBP-d4) serves as an indispensable tool in modern toxicology, primarily as an internal standard for the accurate quantification of its non-deuterated counterpart, Monoisobutyl Phthalate (MIBP). MIBP is the primary metabolite of the widely used plasticizer, Diisobutyl Phthalate (DIBP), an agent linked to endocrine disruption and reproductive toxicity. This guide delves into the pivotal role of MIBP-d4 in toxicology studies, detailing its application in analytical methodologies, outlining the metabolic pathways of DIBP, and summarizing key toxicological findings that have been elucidated through its use.

Introduction to Phthalates and the Need for Accurate Biomonitoring

Phthalates are a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility and durability of various consumer products, including toys, cosmetics, medical devices, and food packaging.[1][2] Diisobutyl Phthalate (DIBP) is a common phthalate ester that can leach from these products, leading to widespread human exposure through ingestion, inhalation, and dermal absorption.[1][3]

Upon entering the body, DIBP is rapidly metabolized to Monoisobutyl Phthalate (MIBP), its primary hydrolytic monoester, which is then excreted in urine.[3] MIBP is a key biomarker for assessing human exposure to DIBP. Given the association of DIBP and other phthalates with adverse health effects, particularly endocrine disruption and reproductive system disorders, accurate and sensitive measurement of MIBP in biological matrices is paramount for toxicological risk assessment. The ubiquitous nature of phthalates in the laboratory environment, however, presents a significant analytical challenge due to the high risk of sample contamination.

The Role of MIBP-d4 as an Internal Standard

To overcome the challenges of background contamination and variations in sample preparation and instrument response, stable isotope-labeled internal standards are employed in analytical methods. MIBP-d4, a deuterated form of MIBP, is the gold standard for this purpose.

Principle of Isotope Dilution Mass Spectrometry:

The use of MIBP-d4 is based on the principle of isotope dilution mass spectrometry (ID-MS). A known amount of MIBP-d4 is added to a biological sample (e.g., urine, plasma) at the beginning of the analytical process. Since MIBP-d4 is chemically identical to MIBP, it behaves similarly during all subsequent steps, including extraction, purification, and chromatographic separation.

However, MIBP-d4 is distinguishable from the endogenous MIBP by its higher mass due to the presence of deuterium atoms. A mass spectrometer can selectively detect and quantify both the native analyte (MIBP) and the labeled internal standard (MIBP-d4). By measuring the ratio of the signal from MIBP to that of MIBP-d4, the concentration of MIBP in the original sample can be calculated with high accuracy and precision, effectively correcting for any analyte loss during sample processing or fluctuations in instrument performance.

Metabolic Pathway of Diisobutyl Phthalate (DIBP)

The primary metabolic pathway of DIBP in humans and animals is a rapid hydrolysis to MIBP. This initial step is followed by further oxidative metabolism. The major metabolites excreted in urine are MIBP and its oxidized derivatives, such as 2-hydroxy-monoisobutyl phthalate (2OH-MiBP). MIBP typically constitutes the largest fraction of the excreted metabolites.

References

Methodological & Application

Application Notes and Protocols for the Use of Monoisobutyl Phthalate-d4 in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Monoisobutyl Phthalate-d4 (MiBP-d4) as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The focus is on the quantitative determination of Monoisobutyl Phthalate (MiBP) and other related phthalate metabolites in biological matrices.

Introduction

Monoisobutyl Phthalate-d4 (MiBP-d4) is a deuterated analog of Monoisobutyl Phthalate (MiBP), a primary metabolite of the widely used plasticizer, Diisobutyl Phthalate (DiBP). Due to its chemical and physical properties being nearly identical to its non-labeled counterpart, MiBP-d4 serves as an excellent internal standard for quantitative analysis by isotope dilution mass spectrometry.[1] Its use is crucial for correcting variations during sample preparation and analysis, thereby ensuring accurate and reliable quantification of MiBP and other phthalate metabolites in complex matrices such as human urine and serum.[1]

The incorporation of four deuterium atoms in the benzene ring of MiBP-d4 results in a distinct mass shift, allowing for its differentiation from the native analyte by the mass spectrometer without significantly altering its chromatographic behavior.[1] This makes it an indispensable tool in biomonitoring studies for assessing human exposure to phthalates.

Experimental Protocols

Sample Preparation: Extraction of Phthalate Metabolites from Human Urine

This protocol describes an automated solid-phase extraction (SPE) method for the extraction of phthalate metabolites from human urine, a common matrix for biomonitoring studies.[1][2]

Materials:

-

Human urine samples

-

Monoisobutyl Phthalate-d4 (MiBP-d4) internal standard solution

-

β-glucuronidase enzyme

-

Ammonium acetate buffer

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Acetonitrile

-

Water (LC-MS grade)

-

Formic acid

Procedure:

-

Sample Spiking: To 200 µL of each urine sample, add a known concentration of the MiBP-d4 internal standard solution. This allows for the correction of any analyte loss during the subsequent steps.

-

Enzymatic Hydrolysis: Add β-glucuronidase in an ammonium acetate buffer to the samples to deconjugate the glucuronidated phthalate metabolites. Incubate the mixture under appropriate conditions (e.g., 37°C for 90 minutes).

-

SPE Cartridge Conditioning: Condition the SPE cartridges by washing them sequentially with methanol and then with LC-MS grade water.

-

Sample Loading: Load the hydrolyzed urine samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with a series of aqueous solutions to remove interfering substances.

-

Elution: Elute the phthalate metabolites and the internal standard from the cartridges using an appropriate organic solvent, such as acetonitrile or methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent mixture (e.g., water:acetonitrile) for LC-MS/MS analysis.

LC-MS/MS Analysis

This section outlines the typical Liquid Chromatography and Tandem Mass Spectrometry conditions for the analysis of MiBP and its deuterated internal standard.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | KINETEX core-shell C18 (50 × 2.1 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% (v/v) Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B is typically used to achieve optimal separation. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1-10 µL |

| Column Temperature | 40°C |

Tandem Mass Spectrometry (MS/MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | MiBP: m/z 221.0 → 77.0 MiBP-d4: m/z 225.1 → 125.1 (example, exact mass may vary based on deuteration pattern) |

| Ion Source Temperature | 100 °C |

| Drying Gas Temperature | 300 °C |

| Collision Energy | Optimized for each analyte, typically in the range of 16-19 eV |

Data Presentation

The use of MiBP-d4 as an internal standard allows for the generation of accurate and precise quantitative data. The following tables summarize typical performance characteristics of LC-MS/MS methods for phthalate metabolite analysis.

Table 1: Method Validation Parameters for Phthalate Metabolite Analysis

| Parameter | Typical Range | Reference |

| Linearity (R²) | > 0.99 | |

| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL | |

| Accuracy | 85 - 115% | |

| Precision (CV) | < 15% | |

| Recovery | 80 - 99% |

Table 2: Example MRM Transitions for Selected Phthalate Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Monomethyl Phthalate (MMP) | 179.0 | 121.0 |

| Monoethyl Phthalate (MEP) | 193.0 | 121.0 |

| Monoisobutyl Phthalate (MiBP) | 221.0 | 77.0 |